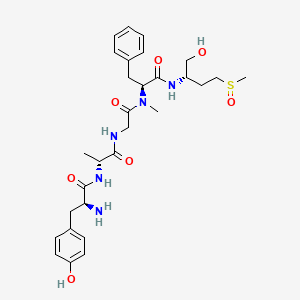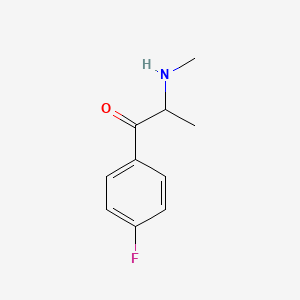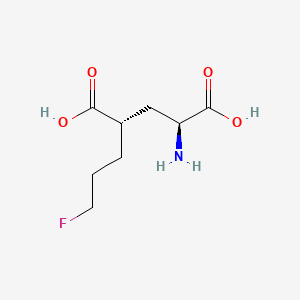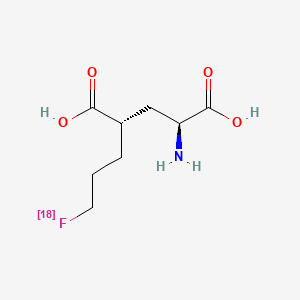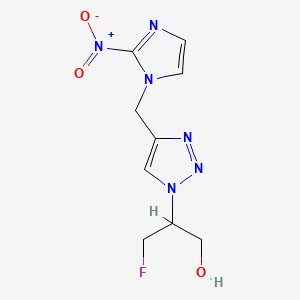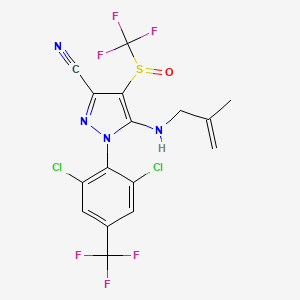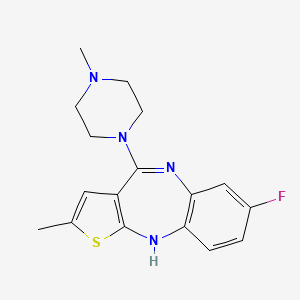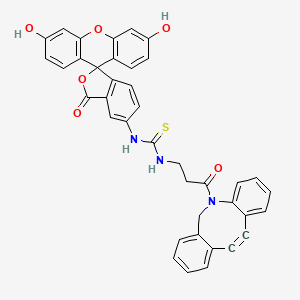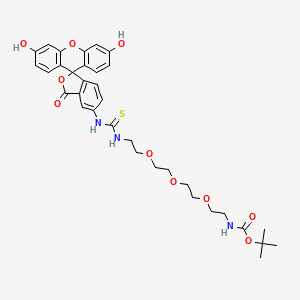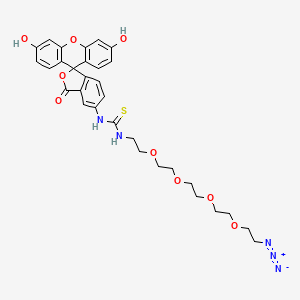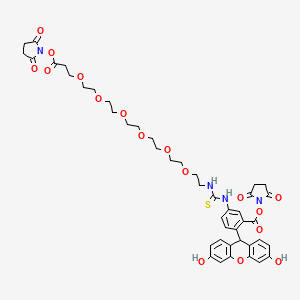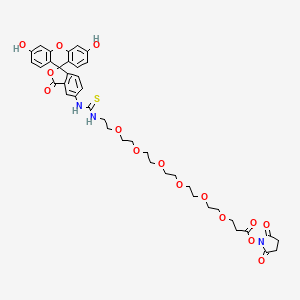
Fosnetupitant chloride
Descripción general
Descripción
El fosnetupitant cloruro hidrocloruro es un medicamento que se utiliza principalmente para el tratamiento de las náuseas y los vómitos inducidos por la quimioterapia. Es un profármaco de netupitant, lo que significa que se metaboliza en el cuerpo para producir el fármaco activo netupitant. Este compuesto se utiliza a menudo en combinación con palonosetron hidrocloruro y está formulado para administración intravenosa .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de fosnetupitant cloruro hidrocloruro implica varios pasos, comenzando por el precursor netupitant. El proceso generalmente incluye la fosforilación para aumentar la solubilidad en agua, lo que lo hace adecuado para la administración intravenosa. Las condiciones de reacción específicas, como la temperatura, el pH y los solventes, se controlan cuidadosamente para garantizar la estabilidad y la pureza del producto final .
Métodos de producción industrial
La producción industrial de fosnetupitant cloruro hidrocloruro sigue las Buenas Prácticas de Manufactura (GMP) para garantizar la consistencia y la calidad. El proceso implica pasos de síntesis química a gran escala, purificación y formulación. Se utilizan técnicas avanzadas, como la cromatografía líquida de alto rendimiento (HPLC), para monitorear la calidad y la pureza del compuesto durante todo el proceso de producción .
Análisis De Reacciones Químicas
Tipos de reacciones
El fosnetupitant cloruro hidrocloruro se somete a diversas reacciones químicas, que incluyen:
Hidrólisis: El compuesto se puede hidrolizar para liberar netupitant.
Oxidación y reducción: Estas reacciones son menos comunes, pero pueden ocurrir en condiciones específicas.
Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente en presencia de nucleófilos fuertes.
Reactivos y condiciones comunes
Hidrólisis: Generalmente implica agua o soluciones acuosas en condiciones ácidas o básicas.
Oxidación: Requiere agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Implica agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Productos principales
El producto principal de la hidrólisis es netupitant, que es la forma activa del fármaco. Otras reacciones pueden producir varios intermedios y subproductos, dependiendo de las condiciones y reactivos específicos utilizados .
Aplicaciones Científicas De Investigación
El fosnetupitant cloruro hidrocloruro tiene varias aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo para estudiar la activación de profármacos y sistemas de administración de fármacos.
Biología: Se investiga por sus efectos sobre las vías de señalización celular y las interacciones con los receptores.
Medicina: Se utiliza principalmente para prevenir las náuseas y los vómitos inducidos por la quimioterapia, mejorando la calidad de vida de los pacientes con cáncer.
Industria: Se utiliza en el desarrollo de nuevas formulaciones antieméticas y tecnologías de administración de fármacos.
Mecanismo De Acción
El fosnetupitant cloruro hidrocloruro ejerce sus efectos al dirigirse a los receptores de neuroquinina-1 (NK1) en el cerebro. Tras la administración, se convierte en netupitant, que se une a los receptores NK1 e inhibe la acción de la sustancia P, un neuropéptido asociado con las náuseas y los vómitos. Este bloqueo previene la activación del reflejo del vómito, lo que reduce la incidencia de las náuseas y los vómitos inducidos por la quimioterapia .
Comparación Con Compuestos Similares
Compuestos similares
Aprepitant: Otro antagonista del receptor NK1 utilizado para la misma indicación.
Rolapitant: Mecanismo similar, pero con una vida media más larga.
Palonosetron: A menudo se utiliza en combinación con fosnetupitant cloruro hidrocloruro para obtener efectos antieméticos mejorados.
Singularidad
El fosnetupitant cloruro hidrocloruro es único debido a su formulación como profármaco, lo que mejora su solubilidad en agua y permite la administración intravenosa. Esta propiedad lo hace particularmente útil para pacientes que no pueden tolerar medicamentos orales .
Propiedades
Número CAS |
1643757-72-5 |
|---|---|
Fórmula molecular |
C31H37Cl2F6N4O5P |
Peso molecular |
761.5 g/mol |
Nombre IUPAC |
[4-[5-[[2-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanoyl]-methylamino]-4-(2-methylphenyl)pyridin-2-yl]-1-methylpiperazin-1-ium-1-yl]methyl dihydrogen phosphate;chloride;hydrochloride |
InChI |
InChI=1S/C31H35F6N4O5P.2ClH/c1-20-8-6-7-9-24(20)25-17-27(40-10-12-41(5,13-11-40)19-46-47(43,44)45)38-18-26(25)39(4)28(42)29(2,3)21-14-22(30(32,33)34)16-23(15-21)31(35,36)37;;/h6-9,14-18H,10-13,19H2,1-5H3,(H-,43,44,45);2*1H |
Clave InChI |
LBTQUZNIWCWBNN-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CC[N+](CC4)(C)COP(=O)(O)O.Cl.[Cl-] |
SMILES canónico |
CC1=CC=CC=C1C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CC[N+](CC4)(C)COP(=O)(O)O.Cl.[Cl-] |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Fosnetupitant chloride, 08PNET |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
